Receptor Selectivity: BM213 Displays No Detectable C5aR2 Activity and >1,000-Fold Discrimination Over C3aR
BM213 was designed to overcome the selectivity deficit of the endogenous agonist C5a, which activates both C5aR1 and C5aR2 with equal potency, and historical peptide agonists that also lacked C5aR1 specificity [1]. In direct functional assays, BM213 exhibited no measurable agonist activity at C5aR2 and demonstrated >1,000-fold selectivity for C5aR1 over the related anaphylatoxin receptor C3aR [1]. The EC50 at C5aR1 was 59 nM, compared to 52.8 µM at C3aR, representing an approximately 895-fold difference in absolute potency [1].
| Evidence Dimension | Receptor agonism potency (EC50) and selectivity ratio |
|---|---|
| Target Compound Data | C5aR1 EC50 = 59 nM; C5aR2 = no activity; C3aR EC50 ≈ 52.8 µM; C5aR1/C3aR selectivity >1,000-fold |
| Comparator Or Baseline | Endogenous C5a: equipotent at C5aR1 and C5aR2; historical C5a peptide agonists: no C5aR1 selectivity |
| Quantified Difference | BM213 provides >1,000-fold selectivity for C5aR1 over C3aR and complete discrimination against C5aR2, unlike C5a and all prior peptide agonists |
| Conditions | Cell-based functional assays measuring receptor activation (calcium mobilization) in transfected cell lines |
Why This Matters
This selectivity profile enables researchers to unambiguously attribute downstream functional effects to C5aR1 engagement, eliminating the confounding C5aR2 and C3aR cross-reactivity inherent to C5a and earlier peptide tools.
- [1] Gorman DM, Li XX, Lee JD, Fung JN, Cui CS, Lee HS, Rolfe BE, Woodruff TM, Clark RJ. Development of Potent and Selective Agonists for Complement C5a Receptor 1 with In Vivo Activity. J Med Chem. 2021;64(22):16598-16608. PMID: 34762432. View Source
